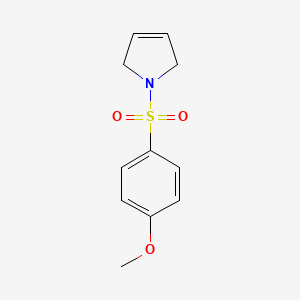

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by the presence of a methoxybenzene group attached to a sulfonyl-2,5-dihydropyrrole structure. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole typically involves the reaction of 2,5-dihydropyrrole with 4-methoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Des Réactions Chimiques

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole can be compared with other similar compounds such as:

1-(4-Methylbenzene)sulfonyl-2,5-dihydropyrrole: Similar structure but with a methyl group instead of a methoxy group.

1-(4-Chlorobenzene)sulfonyl-2,5-dihydropyrrole: Contains a chlorine atom in place of the methoxy group.

1-(4-Nitrobenzene)sulfonyl-2,5-dihydropyrrole: Features a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and interactions with other molecules .

Activité Biologique

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a sulfonyl group attached to a dihydropyrrole ring, which contributes to its potential as an anti-HIV agent and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of:

- Dihydropyrrole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Sulfonyl Group : Attached to one of the carbon atoms in the ring.

- Methoxybenzene Group : A benzene ring with a methoxy group (OCH₃) at the para position linked to the sulfur atom.

This structure allows for potential hydrogen bonding interactions, enhancing its biological activity.

Anti-HIV Activity

This compound has been identified as an anti-HIV agent . Its mechanism involves acting as a protecting group for various nitrogen functions, which may enhance the stability and efficacy of other antiviral compounds when used in combination therapies .

Anticancer Properties

A related compound, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), demonstrates potent anticancer activity. It has shown effectiveness against resistant cancer cell lines by:

- Inhibiting tubulin assembly, which is crucial for cell division.

- Inducing apoptosis through caspase activation and mitochondrial pathways.

- Causing cell cycle arrest in the G2/M phase .

These findings suggest that similar sulfonamide derivatives may exhibit comparable anticancer effects.

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Microtubule Assembly : The binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Caspase Cascade Activation : The activation of caspases leads to programmed cell death, making these compounds potential candidates for cancer therapy.

Summary of Biological Activities

Study on J30's Anticancer Effects

In a study assessing J30's effects on cancer cells:

- Cell Lines Used : Various resistant and non-resistant cancer cell lines were tested.

- Results : J30 significantly inhibited tumor growth in xenograft models in NOD/scid mice. It demonstrated efficacy even against drug-resistant strains, indicating its potential as a broad-spectrum chemotherapeutic agent .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPHBBKGTWCFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.